2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid
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Overview
Description
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound with the molecular formula C21H18O3. It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings, and an acetic acid moiety is attached to the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Suzuki–Miyaura Coupling:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective sourcing of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, elevated temperatures.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Conditions: Room temperature to moderate heat, inert atmosphere.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild to moderate temperatures, appropriate solvent.
Products: Substituted derivatives, such as amides or thioethers.
Scientific Research Applications
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
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Chemistry
- Used as a building block in organic synthesis.
- Employed in the development of new materials and catalysts.
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against various biological targets.
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Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials .
Mechanism of Action
The mechanism of action of 2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)acetic acid: Similar structure but with the benzyloxy group attached to a different position on the biphenyl ring.
Biphenyl-2-acetic acid: Lacks the benzyloxy group, making it less complex and potentially less versatile in its applications.
Uniqueness
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both the benzyloxy and acetic acid functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[2-(3-phenylmethoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)24-15-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZNEPNRXZEHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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